N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring and the dimethoxyphenyl group contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity.
Industry: Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, inhibiting their activity. The dimethoxyphenyl group may enhance binding affinity and specificity. Pathways involved could include inhibition of microbial enzymes or modulation of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic rings.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the combination of the thiazolidinone ring and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination may result in enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H15N3O4S/c1-19-8-4-3-7(5-9(8)20-2)15-11(17)6-10-12(18)16-13(14)21-10/h3-5,10H,6H2,1-2H3,(H,15,17)(H2,14,16,18) |
InChI Key |
BKHJOMKEGSUHAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)OC |
Origin of Product |
United States |
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